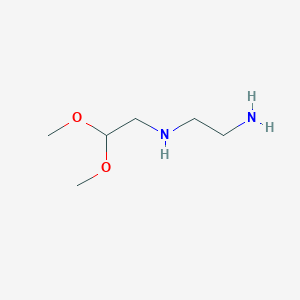![molecular formula C7H13BrN2O2 B2859940 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide CAS No. 37048-63-8](/img/structure/B2859940.png)
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-4,8-diazaspiro[45]decan-3-one;hydrobromide is a spiro compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spirocyclic framework
Wissenschaftliche Forschungsanwendungen
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Safety and Hazards
The safety information for “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis, a form of programmed cell death .
Mode of Action
It’s suggested that similar compounds inhibit ripk1, thereby preventing the initiation of necroptosis . This inhibition likely occurs through the compound binding to RIPK1, preventing it from phosphorylating downstream targets and initiating the necroptotic pathway .
Biochemical Pathways
The biochemical pathways affected by EN300-6472952 are likely related to necroptosis, given the compound’s potential inhibition of RIPK1 . Necroptosis is a form of programmed cell death distinct from apoptosis, and its dysregulation has been implicated in various pathological conditions, including inflammatory diseases and cancer .
Result of Action
The molecular and cellular effects of EN300-6472952’s action are likely related to its potential inhibition of necroptosis . By inhibiting RIPK1, the compound may prevent the initiation of necroptosis, thereby reducing cell death and potentially alleviating the symptoms of diseases associated with dysregulated necroptosis .
Vorbereitungsmethoden
The synthesis of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide typically involves the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide can be compared with other similar spiro compounds, such as:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atom.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This derivative includes a phenylethyl group, which imparts different chemical and biological properties.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: The presence of a methyl group and hydrochloride salt form distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.BrH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOWFAVJKBCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CO2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2859857.png)


![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)


![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)
![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2859875.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)

